

Enoxolone in Animal Models of Inflammation: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Enoxolone, also known as glycyrrhetinic acid, is a pentacyclic triterpenoid derived from the hydrolysis of glycyrrhizin, a major active component of licorice root (Glycyrrhiza glabra). It has a well-documented history of use in traditional medicine and is recognized for its broad-ranging pharmacological activities, including potent anti-inflammatory properties. These properties have positioned **enoxolone** as a compound of significant interest for the development of novel therapeutics for a variety of inflammatory conditions.

This document provides detailed application notes and experimental protocols for the administration of **enoxolone** in commonly used animal models of inflammation. It is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering a summary of quantitative data from preclinical studies, detailed methodologies for key experiments, and visualizations of the underlying signaling pathways.

Data Presentation: Efficacy of Enoxolone in Preclinical Models

The anti-inflammatory effects of **enoxolone** have been quantified in several standard animal models of inflammation. The following tables summarize the key findings, providing a comparative overview of dosages, administration routes, and therapeutic outcomes.



Table 1: Enoxolone in Carrageenan-Induced Paw Edema

in Rats

Animal Model	Enoxolone Dose (mg/kg)	Administration Route	Key Quantitative Outcomes	Reference
Carrageenan- Induced Paw Edema (Rat)	1, 3, 10, 30	Intraperitoneal (i.p.)	Dose-dependent reduction in paw edema. ED ₅₀ value of 8.41 mg/kg.[1]	[1]

Table 2: Enoxolone in LPS-Induced Systemic

Inflammation in Mice

Animal Model	Enoxolone Dose	Administration Route	Key Quantitative Outcomes	Reference
LPS-Induced Inflammation (Mice)	Not specified in vivo	Not applicable	In vitro: Dose- dependent reduction of IL-6 and TNF- α secretion in LPS- stimulated BV-2 microglia.[2]	[2]
LPS-Induced Inflammation (Human Cells)	Not specified	Not applicable	In vitro: Modulation of IL- 1β, IL-6, IL-8, and TNF-α in nebulized form. [3][4]	[3][4]

Table 3: Glycyrrhetinic Acid in Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice



Animal Model	Glycyrrhetinic Acid Dose (mg/kg)	Administration Route	Key Quantitative Outcomes	Reference
DSS-Induced Colitis (Mice)	10, 50	Not specified	Alleviation of body weight loss, reduction in colon shortening (13.2% and 12.7% respectively), and decreased Disease Activity Index (DAI) scores.[3]	[3]
DSS-Induced Colitis (Mice)	100	Not specified	Alleviated body weight loss and reduced DAI score. Increased colon length compared to DSS group.[5]	[5]

Table 4: Enoxolone in Destabilization of the Medial Meniscus (DMM)-Induced Osteoarthritis in Mice



Animal Model	Enoxolone Treatment	Administration Route	Key Quantitative Outcomes	Reference
DMM-Induced Osteoarthritis (Mice)	In vitro treatment of chondrocytes	Not applicable	In vitro: Inhibition of IL-1 β mediated apoptosis and activation of caspase-3. Elevation of p-ERK1/2 levels.[6]	[6][7]

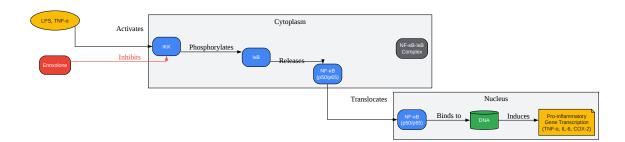
Signaling Pathways Modulated by Enoxolone

Enoxolone exerts its anti-inflammatory effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for the targeted development of **enoxolone**-based therapies.

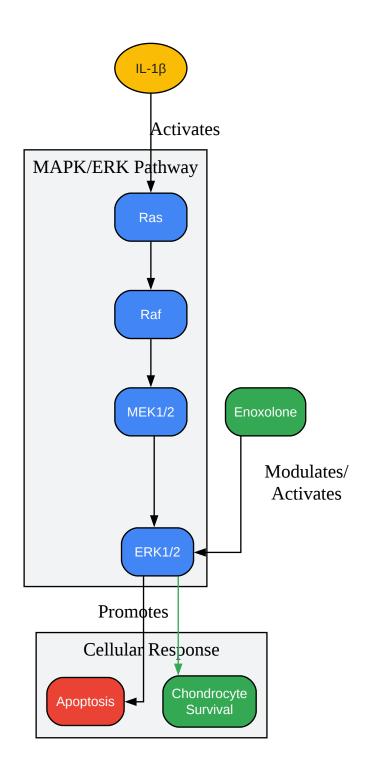
NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response.[8] In inflammatory conditions, NF-κB is activated, leading to the transcription of proinflammatory genes, including cytokines and chemokines. **Enoxolone** has been shown to inhibit the activation of NF-κB, thereby suppressing the expression of these inflammatory mediators.[9]

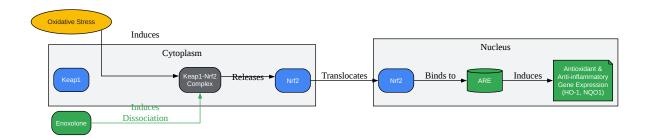




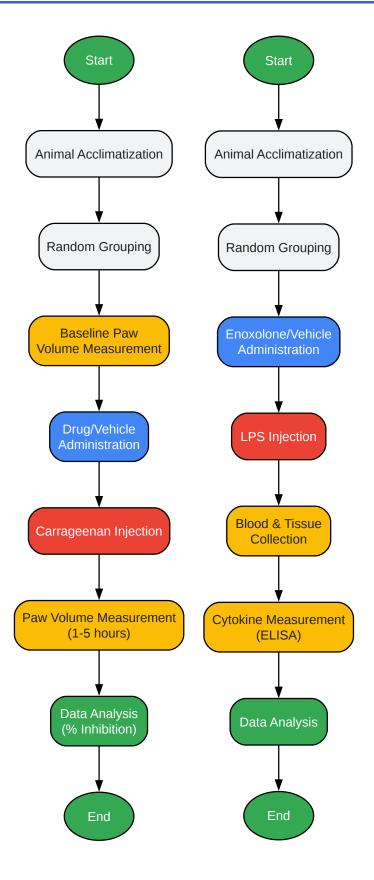












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